4-Ethyl-2-octanol

Solvent Selection Partitioning Hydrophobicity

4-Ethyl-2-octanol (CAS 19780-78-0) is a branched C10 secondary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. It is typically supplied as a colorless liquid with a mild, pleasant odor and is commonly available as a mixture of erythro and threo diastereomers.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 19780-78-0
Cat. No. B009671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-octanol
CAS19780-78-0
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC(C)O
InChIInChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3
InChIKeyGVKBTEISGUWZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-octanol (CAS 19780-78-0): Branched C10 Secondary Alcohol for Specialized Formulation and Research Applications


4-Ethyl-2-octanol (CAS 19780-78-0) is a branched C10 secondary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol . It is typically supplied as a colorless liquid with a mild, pleasant odor and is commonly available as a mixture of erythro and threo diastereomers . The compound is primarily utilized as a research intermediate in organic synthesis and as a specialty solvent in surfactant formulations, where its branched structure influences physicochemical properties such as solubility and volatility .

Why 4-Ethyl-2-octanol Cannot Be Substituted with Generic Linear or Unbranched Isomers


The performance of C8-C10 alcohols in applications such as solvent extraction, surfactant design, and chemical synthesis is highly sensitive to molecular topology. The precise positioning of the ethyl branch on the fourth carbon of the octanol chain in 4-ethyl-2-octanol results in a unique three-dimensional structure that differs fundamentally from linear 1-octanol or its positional isomers like 2-, 3-, and 4-octanol . This branching dictates the molecule's ability to form hydrogen-bonded clusters and its interaction with both hydrophilic and lipophilic environments. As demonstrated in studies of isomeric octanols, even subtle shifts in the location of a methyl or ethyl group lead to significant changes in molecular aggregation, phase behavior, and solubility, rendering generic substitution without performance validation a high-risk proposition for formulation consistency and experimental reproducibility [1].

Quantitative Evidence for 4-Ethyl-2-octanol Differentiation vs. Analogs


Enhanced LogP and Hydrophobicity vs. Linear 1-Octanol

The octanol-water partition coefficient (LogP) for 4-ethyl-2-octanol is calculated to be 3.8 . This is significantly higher than the measured LogP of 3.00 for the linear C8 alcohol, 1-octanol [1]. This difference is attributable to the addition of two carbon atoms (C10 vs. C8) and the presence of an ethyl branch, which increases overall hydrophobicity.

Solvent Selection Partitioning Hydrophobicity

Altered Hydrogen-Bonded Cluster Morphology vs. Linear and Other Branched Octanols

A combined X-ray diffraction and molecular dynamics study revealed that as one moves from linear 1-octanol to branched octanols (2-, 3-, 4-octanol), the cluster structure evolves from loose, large aggregates to a larger number of smaller, tighter aggregates [1]. 4-Ethyl-2-octanol, being a more heavily branched C10 variant, is expected to exhibit an even more pronounced version of this effect, with its ethyl branch imposing a greater entropic constraint on supramolecular assembly.

Solvent Microstructure Dielectric Spectroscopy Hydrogen Bonding

Reduced Water Solubility vs. 2-Decanol

The estimated water solubility for 4-ethyl-2-octanol at 25°C is 99.84 mg/L (calculated from its estimated Log Kow of 3.64) . This is lower than the experimental water solubility of linear 2-decanol, which is reported as 210 mg/L at 25°C [1]. The presence and position of the ethyl branch in 4-ethyl-2-octanol reduce its aqueous solubility compared to a linear C10 alcohol.

Water Solubility Phase Separation Solvent Recovery

Higher Molar Volume and Boiling Point vs. Linear C8 Alcohols

4-Ethyl-2-octanol exhibits a higher molar volume (191.8 cm³/mol) and a higher predicted boiling point (206.4±8.0 °C) compared to linear 1-octanol, which has a molar volume of 158.3 cm³/mol and a boiling point of 195 °C [1]. This indicates that 4-ethyl-2-octanol is a denser, less volatile liquid than the unbranched C8 analog.

Physical Property Volatility Solvent Handling

High-Value Application Scenarios for 4-Ethyl-2-octanol Based on Differential Evidence


Specialty Solvent for High-Temperature Organic Synthesis

4-Ethyl-2-octanol's high boiling point (206.4±8.0 °C) and low volatility [1] make it a suitable solvent for reactions requiring elevated temperatures without significant evaporative loss. Its reduced water solubility (estimated 99.84 mg/L) facilitates easier product isolation by aqueous workup and improves solvent recovery compared to more water-miscible linear alcohols like 2-decanol (210 mg/L). This combination of properties is advantageous in pharmaceutical intermediate synthesis where reaction efficiency and solvent reclamation are critical.

Formulation of Amphiphilic Surfactants with Controlled Hydrophobicity

The significantly higher LogP (3.8) of 4-ethyl-2-octanol [1] compared to linear 1-octanol (3.00) allows for the design of non-ionic surfactants with a more lipophilic tail. When ethoxylated, the resulting surfactant from 4-ethyl-2-octanol will exhibit a lower Hydrophilic-Lipophilic Balance (HLB), shifting its utility towards water-in-oil (W/O) emulsifiers or defoamers. This enables the precise tuning of interfacial properties for applications in agrochemicals or industrial lubricants where matching the hydrophobicity of the continuous phase is essential.

Research Tool for Probing Solvent Microstructure and Dynamics

As a highly branched alcohol, 4-ethyl-2-octanol serves as an ideal model compound for investigating the entropic effects of branching on hydrogen-bonded networks in liquids. Studies on related octanols demonstrate that branching leads to the formation of smaller, tighter molecular clusters [1]. Researchers can leverage this property to study how a solvent's supramolecular assembly impacts solvation dynamics, reaction kinetics, and dielectric behavior, providing fundamental insights applicable to the rational design of solvent systems.

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